

Comparative ^1H NMR Analysis of 1-Bromo-2-methoxyethane and Its Derivatives

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Compound of Interest

Compound Name: 1-Bromo-2-methoxyethane

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A comprehensive guide to the ^1H NMR characterization of **1-bromo-2-methoxyethane** and its structural analogs, providing researchers, scientists, and drug development professionals with comparative spectral data and detailed experimental protocols.

This guide offers an objective comparison of the proton Nuclear Magnetic Resonance (^1H NMR) spectroscopic features of **1-bromo-2-methoxyethane** and its derivatives. By presenting quantitative data in a clear, tabular format and detailing the experimental procedures, this document serves as a valuable resource for the structural elucidation and characterization of these compounds.

Comparative ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for **1-bromo-2-methoxyethane** and its derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Compound Name	Structure	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1-Bromo-2-methoxyethane	Br-CH ₂ -CH ₂ -O-CH ₃	a (-CH ₂ Br)	~3.50	Triplet	2H	~6.0
b (-CH ₂ O-)	~3.70	Triplet	2H	~6.0		
c (-OCH ₃)	~3.35	Singlet	3H	N/A		
1-Chloro-2-methoxyethane	Cl-CH ₂ -CH ₂ -O-CH ₃	a (-CH ₂ Cl)	~3.62	Triplet	2H	~5.7
b (-CH ₂ O-)	~3.62	Triplet	2H	~5.7		
c (-OCH ₃)	~3.38	Singlet	3H	N/A		
1-Iodo-2-methoxyethane	I-CH ₂ -CH ₂ -O-CH ₃	a (-CH ₂ I)	~3.28	Triplet	2H	~6.8
b (-CH ₂ O-)	~3.65	Triplet	2H	~6.8		
c (-OCH ₃)	~3.36	Singlet	3H	N/A		
1-Bromo-2-(2-methoxyethoxy)ethane	Br-CH ₂ -CH ₂ -O-CH ₂ -CH ₂ -O-CH ₃	a (-CH ₂ Br)	3.46	Triplet	2H	Not Reported
b (-CH ₂ O-)	3.73	Triplet	2H	Not Reported		
c (-OCH ₂ CH ₂ O-)	3.57	Multiplet	4H	Not Reported		
d (-OCH ₃)	3.26	Singlet	3H	Not Reported		

Note: The chemical shifts for **1-bromo-2-methoxyethane** and its chloro and iodo analogs are estimated based on typical values for similar structural motifs. Precise values can vary depending on the solvent and experimental conditions. The data for 1-bromo-2-(2-methoxyethoxy)ethane is sourced from a research publication.[\[1\]](#)

Experimental Protocols

A standard protocol for acquiring high-resolution ^1H NMR spectra of liquid samples such as **1-bromo-2-methoxyethane** and its derivatives is outlined below.

1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
- **Solvent:** Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3). The deuterated solvent minimizes solvent signals in the ^1H NMR spectrum.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
- **Temperature:** Spectra are typically acquired at room temperature (around 298 K).
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is generally sufficient.
 - **Number of Scans:** Typically 8 to 16 scans are adequate for a sufficient signal-to-noise ratio.

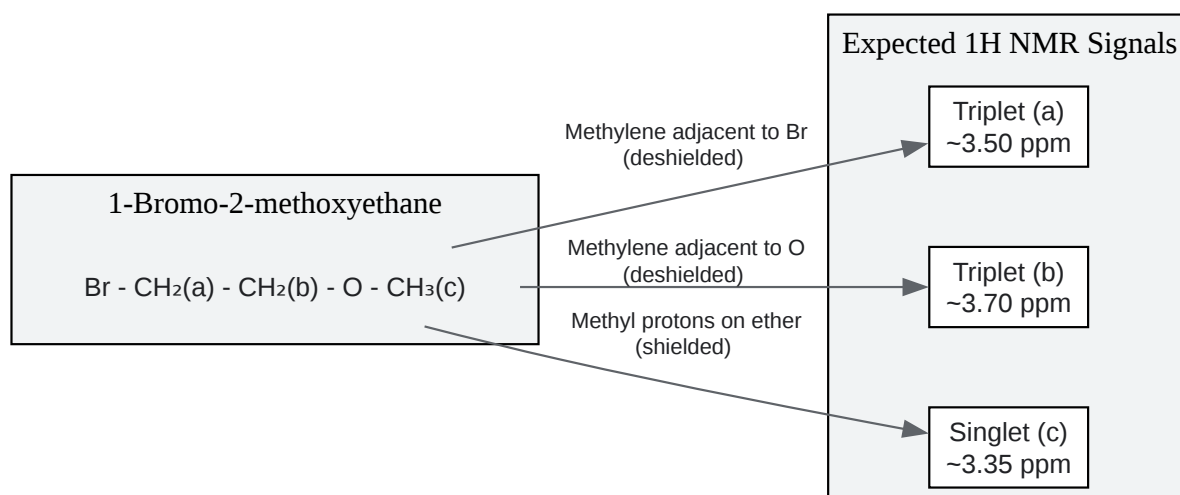
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is commonly used.
- Acquisition Time: An acquisition time of 2-4 seconds is typical.

3. Data Processing:

- Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
- Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
- Integration: The relative areas of the signals are integrated to determine the proton ratios.
- Peak Picking: The chemical shifts of the peaks are determined.

Structure-Spectra Correlation

The ^1H NMR spectrum of **1-bromo-2-methoxyethane** provides a clear illustration of how the chemical environment of protons influences their resonance frequencies. The following diagram illustrates the relationship between the molecular structure and its expected ^1H NMR signals.

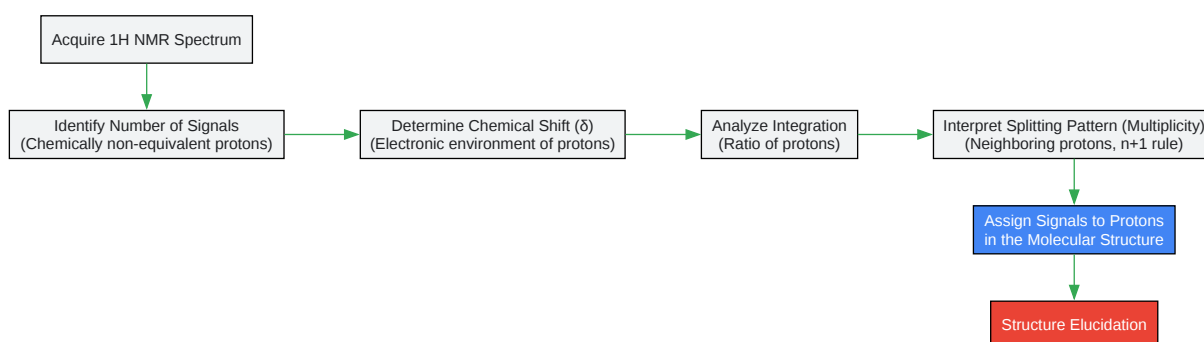


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Caption: Correlation of proton environments in **1-bromo-2-methoxyethane** with their ^1H NMR signals.

Logic of Spectral Interpretation

The interpretation of the ^1H NMR spectrum of **1-bromo-2-methoxyethane** and its derivatives follows fundamental principles of NMR spectroscopy. The workflow for this process is depicted below.



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Caption: Workflow for the interpretation of ^1H NMR spectra for structural elucidation.

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References

- 1. 1-Iodo-2-methoxyethane | C₃H₇IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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